2-(1,3-benzodioxol-5-yl)-N-[4-(dimethylamino)phenyl]quinoline-4-carboxamide
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Overview
Description
2-(2H-1,3-BENZODIOXOL-5-YL)-N-[4-(DIMETHYLAMINO)PHENYL]QUINOLINE-4-CARBOXAMIDE is a complex organic compound that features a benzodioxole group, a dimethylamino phenyl group, and a quinoline carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-BENZODIOXOL-5-YL)-N-[4-(DIMETHYLAMINO)PHENYL]QUINOLINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the formation of the benzodioxole group through the cyclization of catechol derivatives with formaldehyde. The quinoline carboxamide group can be synthesized via the Pfitzinger reaction, which involves the condensation of isatin with an aromatic aldehyde in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,3-BENZODIOXOL-5-YL)-N-[4-(DIMETHYLAMINO)PHENYL]QUINOLINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce fully hydrogenated quinoline rings .
Scientific Research Applications
2-(2H-1,3-BENZODIOXOL-5-YL)-N-[4-(DIMETHYLAMINO)PHENYL]QUINOLINE-4-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of complex organic molecules .
Mechanism of Action
The mechanism of action of 2-(2H-1,3-BENZODIOXOL-5-YL)-N-[4-(DIMETHYLAMINO)PHENYL]QUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to DNA or proteins, altering their function and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-BENZO[1,3]DIOXOL-5-YL-INDOLIZINE: Shares the benzodioxole group but differs in the core structure.
1-(1,3-BENZODIOXOL-5-YL)-3-(4-CHLORO-3-NITROANILINO)-1-PROPANONE: Contains a benzodioxole group and an aniline derivative but has different functional groups and applications
Uniqueness
2-(2H-1,3-BENZODIOXOL-5-YL)-N-[4-(DIMETHYLAMINO)PHENYL]QUINOLINE-4-CARBOXAMIDE is unique due to its combination of a benzodioxole group, a dimethylamino phenyl group, and a quinoline carboxamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C25H21N3O3 |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[4-(dimethylamino)phenyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C25H21N3O3/c1-28(2)18-10-8-17(9-11-18)26-25(29)20-14-22(27-21-6-4-3-5-19(20)21)16-7-12-23-24(13-16)31-15-30-23/h3-14H,15H2,1-2H3,(H,26,29) |
InChI Key |
BQXPVPCPYBTVIL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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